2'-Cyano-3-(2-methoxyphenyl)propiophenone

Description

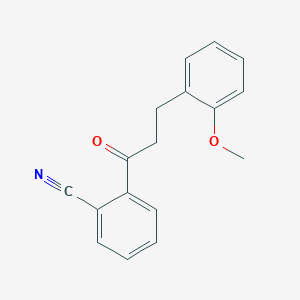

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLKWXOQRAWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644164 | |

| Record name | 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-69-2 | |

| Record name | 2-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 2 Cyano 3 2 Methoxyphenyl Propiophenone

Reactivity Profiles of the Propiophenone (B1677668) Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is a hub of reactivity. It readily participates in nucleophilic additions, and the α-carbon can be functionalized through enolate intermediates.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield a tertiary alcohol. The general mechanism is a cornerstone of carbonyl chemistry.

Common nucleophilic addition reactions applicable to the ketone moiety include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (H⁻) as the nucleophile to form a secondary alcohol.

Grignard and Organolithium Reactions: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl, forming a new carbon-carbon bond and yielding a tertiary alcohol upon workup.

Cyanohydrin Formation: Addition of a cyanide ion (from a source like HCN or NaCN) results in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Nucleophile | Reagent Example | Product Type |

|---|---|---|---|

| Reduction | Hydride (H⁻) | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | Carbanion (R⁻) | CH₃MgBr | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN/H⁺ | Cyanohydrin |

The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic due to the electron-withdrawing nature of the ketone and the resonance stabilization of the resulting conjugate base, the enolate. This enolate is a powerful nucleophile and can react with various electrophiles. springernature.comresearchgate.net This process is a key method for constructing chiral centers next to carbonyl groups. springernature.com

A primary example is α-alkylation. In this reaction, a strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, quantitatively forming the enolate. This nucleophilic enolate can then react with an electrophile, like an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond. researchgate.net Continuous flow methodologies have been developed to perform α-alkylation reactions of ketones like propiophenone, offering better selectivity and scalability without requiring cryogenic temperatures. researchgate.net While classical methods rely on coupling a nucleophilic enolate with an electrophile, alternative "umpolung" strategies have been developed that reverse this polarity, reacting a masked ketone electrophile with a nucleophile. springernature.comacs.org

Table 2: General Conditions for Alpha-Alkylation of a Propiophenone

| Step | Reagent Type | Example Reagent | Purpose |

|---|---|---|---|

| 1. Enolate Formation | Strong, non-nucleophilic base | Lithium Diisopropylamide (LDA) | Deprotonate the α-carbon |

The ketone moiety can undergo both reduction and oxidation. As mentioned, reduction of the ketone with hydride reagents is a common transformation that produces a secondary alcohol.

The oxidation of simple ketones like propiophenone is less straightforward than that of aldehydes. However, specific oxidative pathways exist. One such pathway is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) converts the ketone into an ester. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. Additionally, α-functionalization can lead to oxidative products. nih.gov For instance, Kornblum oxidation involves the use of dimethyl sulfoxide (B87167) (DMSO) and iodine to transform α-halo ketones into α-dicarbonyl compounds, proceeding through an arylglyoxal intermediate. nih.gov

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group found in many pharmaceuticals. nih.gov It is relatively robust but can be transformed into other important functionalities, such as amides and carboxylic acids, or used as a building block for heterocyclic systems. researchgate.net

The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. libretexts.org This reaction typically proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid (or its conjugate base). lumenlearning.comlibretexts.orgbyjus.com The conditions can be controlled to isolate either the amide or the final carboxylic acid.

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrogen, making the carbon more electrophilic for attack by water. lumenlearning.com The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.orgbyjus.com

Base-Catalyzed Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This pathway produces a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

This hydrolytic conversion is relevant in medicinal chemistry. The nitrile group can be incorporated into a drug molecule as a stable bioisostere for other groups or as a precursor that is metabolized in the body to a more active carboxylic acid or amide, a concept utilized in prodrug design. nih.gov Although nitrile hydrolysis is a relatively rare metabolic pathway, it has been observed for certain drugs. nih.gov

Table 3: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl), heat | Amide | Carboxylic Acid |

The nitrile group is an excellent participant in cyclization reactions, serving as a versatile precursor for nitrogen-containing heterocycles. researchgate.net

Intramolecular Cyclization: If a suitable nucleophile is present elsewhere in the molecule, an intramolecular cyclization can occur. For 2'-Cyano-3-(2-methoxyphenyl)propiophenone, the enolate formed at the α-carbon of the ketone could potentially act as an intramolecular nucleophile, attacking the nitrile carbon to form a new ring system, although this would require significant geometric strain. More commonly, intramolecular cyclizations involve substrates specifically designed for such reactions, where a tethered nucleophile attacks the nitrile. mdpi.comnih.gov

Intermolecular Cyclization: The nitrile group can react with external reagents to form heterocyclic rings. A common example is the reaction with other dicarbonyl compounds or their equivalents to form substituted pyridines. clockss.orgresearchgate.net Another powerful method is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.net

Radical Reactions and Cyano Group Involvement

The cyano group in this compound can play a significant role in radical reactions. Generally, carbon-centered radicals can add to the triple bond of a nitrile. researchgate.net This process can lead to the formation of an iminyl radical intermediate, which may then undergo further transformations. researchgate.net In the context of intramolecular reactions, a radical generated elsewhere in the molecule could add to the cyano group, leading to cyclization. libretexts.org

Research into radical-mediated intramolecular translocation of cyano groups has shown it to be a valuable method for site-selective functionalization of organic molecules. researchgate.net This type of reaction typically proceeds through the addition of a carbon-centered radical to the nitrile, followed by a β-scission of the resulting cyclic iminyl radical. researchgate.net This relocates the cyano group and generates a more stable carbon radical for subsequent reactions. researchgate.net

While specific studies on radical reactions of this compound are not extensively detailed in available literature, the general principles of radical chemistry suggest that the cyano group would be a key participant in such transformations.

Reactivity of the Methoxyphenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The methoxyphenyl group in this compound is an activated aromatic system due to the electron-donating nature of the methoxy (B1213986) group. This directing group influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The mechanism of EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The methoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methoxy group on the phenyl ring. The presence of other substituents on the aromatic ring can introduce steric hindrance, which may affect the ratio of ortho to para substituted products. youtube.com

Chemical Modifications and Derivatizations of the Methoxy Group

The methoxy group itself can be a site for chemical modification. One of the most common transformations is ether cleavage, which converts the methoxy group into a hydroxyl group. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol (B47542) can then undergo a variety of further reactions, including esterification or etherification, allowing for the introduction of new functional groups.

Investigating Complex Rearrangement Reactions

While specific complex rearrangement reactions for this compound are not prominently documented, molecules with similar structural motifs can undergo various rearrangements. For instance, α-cyanoketones can be involved in rearrangements like the Favorskii rearrangement under basic conditions, leading to the formation of carboxylic acid derivatives after ring contraction of a cyclopropanone (B1606653) intermediate. The presence of the β-aryl substituent could also open pathways for other skeletal reorganizations, though such reactions would be highly dependent on the specific reaction conditions.

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Processes

Copper catalysis is a versatile tool in organic synthesis, capable of mediating a wide range of transformations through one- or two-electron processes involving Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states. nih.gov In the context of molecules containing a cyano group, copper catalysts have been employed in reactions such as the thiocyanoalkylation of alkenes. rsc.org

While direct copper-catalyzed transformations of this compound are not extensively reported, the functional groups present suggest potential for various copper-mediated reactions. For example, the cyano group could potentially be involved in copper-catalyzed cycloaddition reactions. The aryl halide functionality, if present in a derivative, would be susceptible to copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. Furthermore, aerobic copper-catalyzed reactions can lead to a variety of oxidative transformations. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Analysis

While the experimental ¹H NMR spectrum for 2'-Cyano-3-(2-methoxyphenyl)propiophenone is not available, a theoretical analysis based on its structure allows for the prediction of the expected proton signals. The spectrum would exhibit distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl and the 2'-cyanophenyl rings, the aliphatic methylene (B1212753) protons of the propiophenone (B1677668) backbone, and the methoxy (B1213986) group protons.

The aromatic region would be complex, with overlapping multiplets expected between approximately 6.8 and 8.0 ppm. The protons on the 2-methoxyphenyl group would show characteristic splitting patterns influenced by the electron-donating methoxy group. The protons on the 2'-cyanophenyl ring would be influenced by the electron-withdrawing cyano group, leading to downfield shifts for adjacent protons.

The two methylene groups of the propiophenone chain would appear as two distinct triplets in the aliphatic region, likely between 2.5 and 3.5 ppm, due to coupling with each other. The protons of the methoxy group would present as a sharp singlet, typically around 3.8 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 8.0 | Multiplet |

| -CH₂- | 2.5 - 3.5 | Triplet |

| -CH₂- | 2.5 - 3.5 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the cyano carbon, the aromatic carbons, the methylene carbons, and the methoxy carbon.

The carbonyl carbon of the ketone is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbon of the cyano group would also have a characteristic chemical shift, generally between 115 and 125 ppm. The aromatic region, between 110 and 160 ppm, would show multiple signals corresponding to the different carbon environments in the two phenyl rings. The carbon attached to the methoxy group would be found at the lower end of this range, while the carbons adjacent to the cyano and carbonyl groups would be shifted further downfield. The two methylene carbons would resonate in the aliphatic region, likely between 30 and 50 ppm, and the methoxy carbon would appear around 55-60 ppm.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 200 |

| C≡N | 115 - 125 |

| Aromatic-C | 110 - 160 |

| -CH₂- | 30 - 50 |

Comprehensive 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the two methylene groups of the propiophenone chain, confirming their connectivity. It would also help to trace the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the adjacent ring and functional groups.

Isotope Labeling Studies (e.g., ¹³C, ¹⁵N) for Detailed Structural Assignments

In cases of complex or ambiguous spectra, isotope labeling can provide definitive structural information. Synthesizing this compound with a specific carbon atom enriched with the ¹³C isotope would result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum, confirming its assignment. Similarly, labeling the nitrogen atom of the cyano group with ¹⁵N would allow for its direct observation using ¹⁵N NMR spectroscopy or indirectly through its coupling to nearby carbons in the ¹³C NMR spectrum. This would provide unambiguous confirmation of the location of the cyano group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peaks would be the stretching vibration of the nitrile group (C≡N) and the carbonyl group (C=O).

The C≡N stretch is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C=O stretch of the aryl ketone will give rise to a strong absorption band around 1685-1700 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the methoxy group and the aromatic ether, typically found in the 1250-1000 cm⁻¹ region. The aromatic rings would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 | Medium, Sharp |

| C=O (Ketone) | 1685 - 1700 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-O (Ether) | 1250 - 1000 | Strong |

| Aromatic C-H | >3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions.

The molecule contains several chromophores, including the two phenyl rings, the carbonyl group, and the cyano group, which form an extended conjugated system. This conjugation is expected to result in strong π → π* transitions, likely appearing as intense absorption bands in the 200-300 nm range. The n → π* transition of the carbonyl group, which is typically weaker, would be expected at longer wavelengths, possibly extending into the 300-350 nm region. The exact positions and intensities of these bands would be influenced by the solvent polarity.

Analysis of Supramolecular Interactions in Crystal PackingAs no crystal structure has been reported, an analysis of the intermolecular forces, such as hydrogen bonding or π-stacking, that govern the crystal packing of this compound cannot be conducted.

While information exists for structurally related compounds, the strict adherence to the specified subject, "this compound," prevents the inclusion of data from these other molecules. The generation of a scientifically accurate article as per the requested outline is contingent on the availability of primary research data, which, in this case, is absent from the public domain.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. For 2'-Cyano-3-(2-methoxyphenyl)propiophenone, DFT calculations can elucidate a range of fundamental properties.

DFT methods are instrumental in understanding the electronic landscape of a molecule. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are crucial for predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. Furthermore, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. epstem.net Studies on similar compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, have utilized DFT to investigate these electronic properties. researchgate.net

Table 1: Calculated Electronic Properties of Related Cyano Compounds using DFT

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | Varies | B3LYP/6-311++G(d,p) | researchgate.net |

| LUMO Energy | Varies | B3LYP/6-311++G(d,p) | researchgate.net |

| Energy Gap (ΔE) | 3.747 - 3.753 eV | B3LYP/6-311++G(d,p) |

Note: The values presented are for structurally related compounds and serve as an illustration of the types of data obtained through DFT calculations.

DFT calculations are highly effective in predicting and interpreting various spectroscopic parameters. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. researchgate.net By comparing the calculated vibrational modes with experimental data, a deeper understanding of the molecular structure and bonding can be achieved.

Understanding how a molecule participates in chemical reactions is a fundamental aspect of chemistry. DFT calculations allow for the exploration of reaction pathways, the identification of transition state structures, and the calculation of activation energies. This provides a detailed, atomistic view of the reaction mechanism. For reactions involving chalcone-like structures, DFT can be used to model various transformations, such as cycloaddition reactions, by mapping out the potential energy surface and identifying the most favorable reaction channels. researchgate.net The theory can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the outcome. researchgate.netmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with solvent molecules. For a molecule like this compound, MD simulations could reveal how the different parts of the molecule move relative to one another and how it might interact with a biological target, such as an enzyme's active site. nih.gov These simulations can reveal stable complexes and key interactions that govern molecular recognition processes. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. This is often achieved by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to correlate these descriptors with experimentally determined reactivity data. For a series of related propiophenone (B1677668) derivatives, QSRR models could be developed to predict their reactivity in a particular chemical transformation. DFT-calculated descriptors, such as HOMO-LUMO energies and atomic charges, are frequently used in the development of robust QSRR models. nih.gov

Predictive Modeling for Reactivity and Selectivity

Computational and theoretical investigations play a pivotal role in predicting the reactivity and selectivity of complex organic molecules like this compound. By employing sophisticated modeling techniques, chemists can gain insights into reaction mechanisms, transition states, and the factors governing product distribution, thereby guiding synthetic strategies.

The structure of this compound, an α,β-unsaturated ketone (chalcone derivative), presents multiple reactive sites. The primary modes of reaction involve the electrophilic carbonyl carbon and the β-carbon of the enone system, which is susceptible to nucleophilic conjugate addition (Michael addition). Predictive modeling focuses on determining which of these sites is more likely to react under specific conditions and with particular reagents.

Density Functional Theory (DFT) is a powerful tool for these predictions. scirp.orgresearchgate.net Calculations can map the electron density of the molecule, highlighting electron-rich and electron-deficient areas. Key to this analysis are the calculations of local reactivity descriptors, such as Fukui functions or the dual descriptor, which identify sites prone to nucleophilic or electrophilic attack. scirp.org For an α,β-unsaturated system like the target compound, these descriptors can quantify the electrophilicity of both the carbonyl carbon and the β-carbon.

The presence of substituents significantly modulates the electronic properties and, consequently, the reactivity of the core propiophenone structure. researchgate.netsamipubco.com In this compound, two key substituents are the 2'-cyano group on one aromatic ring and the 2-methoxy group on the other.

2'-Cyano Group: The cyano group is a strong electron-withdrawing group. Its presence on the phenyl ring attached to the carbonyl group increases the electrophilicity of the carbonyl carbon, making it a more favorable site for direct nucleophilic attack (1,2-addition).

2-Methoxy Group: The methoxy (B1213986) group is an electron-donating group. Located on the phenyl ring at the β-position, it increases the electron density of that part of the molecule. This can influence the propensity for conjugate addition (1,4-addition) at the β-carbon.

Predictive models often involve calculating the energies of possible reaction intermediates and transition states. bcrec.id For instance, in a Michael addition reaction, DFT can be used to model the energy profile for the nucleophile attacking the β-carbon, leading to an enolate intermediate. rsc.orglibretexts.org The stability of this intermediate, influenced by the substituents, is a key factor in determining the reaction's feasibility.

Computational models can also predict regioselectivity when multiple reaction pathways are possible. beilstein-journals.orgrsc.org By comparing the activation energies for different pathways (e.g., 1,2-addition vs. 1,4-addition), a prediction can be made about the major product. The choice between these two pathways is often influenced by the nature of the nucleophile ("hard" vs. "soft" nucleophiles) and the reaction conditions, which can also be simulated.

The table below illustrates hypothetical data derived from DFT calculations to predict the favored reaction pathway for this compound with different types of nucleophiles. Lower activation energy indicates a more favorable reaction pathway.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Hard (e.g., CH₃Li) | 1,2-Addition (Direct Attack) | 12.5 | 1,2-Adduct |

| Hard (e.g., CH₃Li) | 1,4-Addition (Conjugate Attack) | 18.2 | - |

| Soft (e.g., (CH₃)₂CuLi) | 1,2-Addition (Direct Attack) | 20.1 | - |

| Soft (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate Attack) | 10.8 | 1,4-Adduct |

Furthermore, these computational models can assess the stability of the final products. Thermodynamic calculations can determine the relative free energies of the potential products, providing another layer of prediction for selectivity. samipubco.com The table below shows a hypothetical comparison of the thermodynamic stability of the possible adducts.

| Product | Calculated Relative Free Energy (kcal/mol) | Thermodynamic Favorability |

| 1,2-Adduct | -25.4 | Favorable |

| 1,4-Adduct | -31.8 | More Favorable |

Applications As Precursors in Advanced Organic Synthesis and Materials Science

Utility as Versatile Synthetic Intermediates and Building Blocks

Compounds possessing the structural framework of 2'-Cyano-3-(2-methoxyphenyl)propiophenone are recognized for their potential as versatile intermediates. The presence of multiple reactive sites—the ketone carbonyl, the aromatic rings, the nitrile group, and the alpha- and beta-carbons of the propiophenone (B1677668) chain—allows for a diverse range of chemical transformations.

While no specific complex organic architectures have been reported as being synthesized from this compound, its functional groups make it a plausible starting material for such endeavors. The ketone can undergo reactions like aldol (B89426) condensations, Grignard additions, and reductions, while the ortho-cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing handles for building more complex molecular skeletons. These functional groups are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of intricate molecular structures.

The development of novel pharmaceutical agents often relies on core structures, or scaffolds, that can be chemically modified to optimize biological activity. Although this compound is not cited as a direct precursor to any specific pharmaceutical scaffold in the available literature, its components are present in many bioactive molecules. The cyano group is a common feature in modern pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its role in metabolic stability. Propiophenone derivatives are also integral to various drug classes. For instance, the related compound 3'-methoxypropiophenone (B1296965) serves as a key intermediate in the synthesis of the analgesic drug Tapentadol. This suggests that the scaffold of this compound holds theoretical potential for elaboration into new therapeutic agents.

In the field of agrochemical research, cyanophenyl and propiophenone derivatives are known to be precursors for compounds with herbicidal and insecticidal properties. The cyanoacrylate structure, for example, is a known pharmacophore in herbicides that inhibit photosystem II. researchgate.net While there is no direct evidence linking this compound to the synthesis of specific agrochemicals, its chemical nature is consistent with that of a building block for creating new active ingredients for crop protection.

Role in Chemical Probe Development for Mechanistic Biological Research

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein or pathway. mskcc.org The design of such probes often requires specific functional groups that can react with biological targets or provide a signal for detection.

Detailed studies describing the use of this compound to create probes for enzyme-catalyzed reactions have not been identified. In principle, the ketone and nitrile functionalities could be modified to incorporate reporter tags (like fluorophores) or reactive groups that could covalently bind to an enzyme's active site. Such modifications would be necessary to convert the compound into a useful tool for studying enzyme mechanisms.

Similarly, the application of this compound as a tool for investigating intracellular pathways is not described in current scientific literature. Developing such a tool would require significant chemical modification to confer specific biological activity and to allow for the visualization or perturbation of a cellular process. Without these targeted modifications, the compound remains a simple organic intermediate rather than a specialized biological probe.

Potential in Specialty Chemicals and Advanced Materials Applications (excluding specific product details)

Precursors for Polymer and Resin Synthesis

The molecular architecture of this compound lends itself to serving as a monomer or a key intermediate in the synthesis of novel polymers and resins. The ketone functionality, for instance, is a well-known reactive site for forming resinous products. Aromatic ketones, such as cyclohexanone (B45756) and acetophenone (B1666503), are precursors to ketone-formaldehyde resins, which are valued for their hardness and adhesive properties. jetir.orgresearchgate.netgoogle.com Similarly, the ketone group in this compound can undergo condensation reactions, potentially with aldehydes or other co-monomers, to create polymer backbones.

The presence of the cyano group can further influence the polymerization process and the final properties of the material. Cyano groups are known to be incorporated into various polymer structures, and their strong electron-withdrawing nature can affect the reactivity of the monomer. fiveable.me In the context of polymerization, this can lead to polymers with enhanced polarity and potentially different solubility characteristics.

The methoxy (B1213986) group also plays a crucial role. The position of the methoxy group on the phenyl ring can influence the stereochemistry of the polymer and its bulk properties. For example, the presence of ortho-methoxy groups has been shown to impact the melting points and glass transition temperatures of cyanate (B1221674) ester resins. acs.orgresearchgate.net In the case of this compound, the 2-methoxy substituent could impart specific conformational preferences to the polymer chain, thereby affecting its packing and macroscopic properties.

Influence on Electronic and Optical Characteristics of Materials

The electronic and optical properties of materials derived from this compound are expected to be significantly influenced by its constituent functional groups. The cyano group, being strongly electron-withdrawing, can substantially alter the electronic landscape of a molecule. fiveable.mersc.org When incorporated into conjugated systems, cyano groups are known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org

The propiophenone core provides a rigid and aromatic structure that can contribute to the thermal stability and mechanical strength of a material. The aromatic rings within the molecule can also participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

Furthermore, the methoxyphenyl group can modulate the electronic properties of the molecule. The methoxy group is an electron-donating group, which can influence the intramolecular charge transfer characteristics of the compound and its derivatives. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group can lead to interesting photophysical properties, such as solvatochromism and fluorescence. The position of the methoxy group can also affect the optical properties of polysilanes, indicating its role in fine-tuning the electronic behavior of polymers. researchgate.net Methoxy-substituted polymers have also been investigated for their potential in optical applications due to their high refractive indices. researchgate.net

Design Principles for Derivatives with Enhanced Reactivity or Selectivity

The structure of this compound can be systematically modified to create derivatives with tailored reactivity and selectivity for specific applications in advanced synthesis and materials science. The design of such derivatives would be guided by the principles of physical organic chemistry and polymer science.

Table 1: Key Functional Groups and Their Potential for Modification

| Functional Group | Potential Modifications | Desired Outcome |

| Cyano Group | Conversion to other functional groups (e.g., carboxylic acid, amine) | Altered reactivity for polymerization, introduction of new functionalities for cross-linking or post-polymerization modification. |

| Introduction of additional cyano groups | Enhanced electron-accepting properties for electronic materials. | |

| Ketone Group | Reduction to a secondary alcohol | Creation of new chiral centers, potential for different polymerization pathways (e.g., polyesters). |

| Conversion to a thioketone | Altered electronic properties and potential for coordination chemistry. | |

| Methoxyphenyl Group | Variation of the position of the methoxy group (e.g., 3- or 4-position) | Tuning of electronic properties and steric hindrance, affecting polymer conformation and properties. nsf.gov |

| Replacement with other alkoxy groups or electron-donating/withdrawing substituents | Systematic control over the electronic and physical properties of the resulting materials. | |

| Aromatic Rings | Introduction of other substituents (e.g., halogens, alkyl groups) | Fine-tuning of solubility, thermal stability, and electronic properties. |

For instance, to enhance the reactivity of the ketone group towards condensation polymerization, one could introduce electron-withdrawing groups on the adjacent aromatic ring. Conversely, to increase the propensity for nucleophilic addition at the cyano group, the steric hindrance around it could be minimized.

The design of derivatives for specific material properties would also be a key consideration. For example, to create materials with a higher refractive index, one could incorporate heavier atoms, such as sulfur or bromine, into the aromatic rings. crimsonpublishers.com For applications in organic electronics, extending the π-conjugation of the molecule by introducing additional aromatic or unsaturated moieties would be a viable strategy.

The development of synthetic routes to these derivatives would leverage a wide range of organic transformations. The principles of monomer design for creating polymers with specific properties would guide the selection of target structures. rsc.org The ability to create a library of derivatives from this compound underscores its potential as a versatile platform for the discovery of new functional materials.

Q & A

Q. What are the recommended synthetic pathways for 2'-Cyano-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

A common approach involves Friedel-Crafts acylation followed by cyano substitution. For example:

Friedel-Crafts acylation : React 2-methoxyphenylacetone with benzoyl chloride in the presence of AlCl₃ to form the propiophenone backbone.

Cyanation : Introduce the cyano group via nucleophilic substitution using KCN or CuCN under reflux in DMF .

Q. Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor cyanation but risk decomposition |

| Catalyst (AlCl₃) | 1.5 equiv | Excess catalyst promotes side reactions |

| Solvent (DMF) | Anhydrous | Moisture reduces cyanide reactivity |

Yield typically ranges from 60–75%, with impurities like unreacted ketone or over-alkylated byproducts requiring column chromatography (silica gel, hexane/EtOAc 7:3) .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H NMR :

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (ketone C=O) .

- MS : Molecular ion peak at m/z 279 (C₁₇H₁₃NO₂), with fragmentation at m/z 105 (benzoyl ion) .

Validation : Compare with reference spectra of structurally related propiophenones (e.g., 4'-methylpropiophenone derivatives) to confirm substituent positions .

Q. What are the primary applications of this compound in medicinal chemistry research?

this compound serves as:

- Intermediate : For synthesizing β-blockers or antidepressants via reductive amination of the ketone group .

- Pharmacophore : The cyano and methoxy groups enhance binding to CNS targets (e.g., serotonin receptors) in structure-activity relationship (SAR) studies .

Example : Analogues like Propafenone (a cardiac antiarrhythmic) share the propiophenone core, highlighting its versatility in drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies arise from polymorphism or solvent purity. A systematic approach includes:

Thermal analysis : DSC to identify polymorphs (melting point variations >5°C indicate distinct forms) .

Solvent screening : Test solubility in graded ethanol/water mixtures (e.g., 30–100% ethanol) at 25°C.

Validation : Cross-reference with HPLC retention times to rule out degradation .

Q. Data example :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 12.5 ± 1.2 | Amorphous form dominant |

| DCM | 45.3 ± 2.1 | Crystalline form precipitates upon cooling |

Contradictions often stem from uncharacterized polymorphic transitions during solubility assays .

Q. What strategies optimize the enantioselective synthesis of chiral derivatives from this compound?

Q. Case study :

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| BINAP-Ru | (R)-BINAP | 92 | 78 |

| Evans auxiliary | Oxazolidinone | 85 | 65 |

Optimization requires balancing steric effects from the methoxy group and electronic effects from the cyano substituent .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?

Graph set analysis (Etter’s rules) reveals:

Q. Structural implications :

Q. What computational methods predict the metabolic pathways of this compound?

- Density Functional Theory (DFT) : Models cytochrome P450-mediated oxidation at the methoxy group (activation energy ~25 kcal/mol) .

- Molecular docking : Simulates binding to CYP3A4, identifying potential epoxide intermediates .

Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fractions) to confirm predicted metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ values) for this compound?

Potential causes:

Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the cyano group.

Protein source : Human vs. murine enzyme isoforms exhibit differing binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.